molecular formula C7H10BrNO3 B067856 Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate CAS No. 188656-15-7

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate

Cat. No. B067856
M. Wt: 236.06 g/mol
InChI Key: KMDNFRLAPPLLQU-GQCTYLIASA-N
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Description

Compounds like “Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate” belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the hydroxyl group has been replaced by an alkyl group .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a carboxylic acid derivative with an amine or alcohol. The exact method would depend on the specific structures of the reactants .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, its reactivity with different reagents can be tested, and the products can be analyzed using spectroscopic methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include testing the compound’s effects on cells or animals, and determining its toxicity, carcinogenicity, and potential environmental impact .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential uses, its mechanism of action, and the current state of knowledge about its properties .

properties

IUPAC Name

methyl (E)-2-acetamido-3-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDNFRLAPPLLQU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)OC)\NC(=O)C)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate

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